molecular formula C7H12Cl2N2O3 B2750860 Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride CAS No. 2225144-71-6

Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride

Cat. No.: B2750860
CAS No.: 2225144-71-6
M. Wt: 243.08
InChI Key: CXEIULCQNJPWQO-UHFFFAOYSA-N
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Description

Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride is a furan-based organic compound featuring a hydrazinylmethyl substituent at the 2-position and a methyl ester group at the 3-position of the furan ring. The dihydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmacological applications. Its hydrazine moiety confers nucleophilic reactivity, enabling participation in condensation, cyclization, or coordination reactions .

Properties

IUPAC Name

methyl 2-(hydrazinylmethyl)furan-3-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.2ClH/c1-11-7(10)5-2-3-12-6(5)4-9-8;;/h2-3,9H,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEIULCQNJPWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride typically involves multiple steps:

    Formation of the Furan Ring: The initial step often involves the construction of the furan ring, which can be achieved through various organic synthesis methods such as the Paal-Knorr synthesis.

    Introduction of the Carboxylate Group: The carboxylate ester group is introduced through esterification reactions, often using methanol and an acid catalyst.

    Attachment of the Hydrazinylmethyl Group: The hydrazinylmethyl group is introduced via a nucleophilic substitution reaction, where hydrazine reacts with a suitable precursor, such as a halomethyl furan derivative.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives, which may have different reactivity and applications.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride serves as a versatile building block for synthesizing complex molecules. Its reactivity makes it valuable for creating compound libraries for drug discovery and materials science.

Biology

Biologically, this compound can be utilized to study enzyme interactions and metabolic pathways. The hydrazinyl group enables it to act as a probe for detecting various biological molecules, facilitating research in biochemical assays.

Medicine

In medical research, derivatives of this compound are being investigated for potential therapeutic properties, particularly:

  • Antimicrobial Activity : Exhibits significant antibacterial effects against various pathogens.
  • Anticancer Properties : Shows promise in targeting cancer cells through mechanisms such as apoptosis induction.

The ability of the hydrazinyl group to form stable complexes with metal ions also opens avenues for diagnostic imaging and targeted drug delivery.

Industry

In industrial applications, this compound is used in synthesizing specialty chemicals and advanced materials. Its unique structural features enable the development of polymers with specific properties tailored for various applications.

Anticancer Activity

A study evaluating the anticancer activity of this compound derivatives demonstrated significant results against various cancer cell lines:

CompoundCell Line% Cell Viability
Derivative AHepG232.5
Derivative BHuh-735.0
Derivative CMCF-730.1
DoxorubicinHepG20.5

These results indicate that derivatives possess promising anticancer potential compared to established treatments like doxorubicin.

Antimicrobial Efficacy

The antimicrobial efficacy of this compound was assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
Derivative AE. coli12.0250
Derivative BS. aureus14.5220
Derivative CB. cereus15.0210

These findings suggest that this compound could serve as a candidate for drug development targeting bacterial infections.

Mechanism of Action

The mechanism by which methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydrazinyl group can form covalent bonds with target molecules, leading to changes in their function. In chemical reactions, the furan ring and hydrazinyl group provide sites for various transformations, enabling the synthesis of diverse products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating features include:

  • Hydrazinylmethyl group : Unlike simpler amines (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride in ), the hydrazine group offers two reactive nitrogen atoms, facilitating chelation or heterocycle formation.
  • Furan core : Compared to benzene rings (e.g., Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride in ), the furan oxygen increases electron density, influencing regioselectivity in reactions.
  • Dihydrochloride salt: Most analogs (e.g., Metabutoxycaine Hydrochloride in ) are mono-HCl salts; the dihydrochloride form may improve aqueous solubility and crystallinity.

Molecular and Reactivity Comparison

Compound Name Core Structure Key Substituents Molecular Weight* Applications
Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride Furan Hydrazinylmethyl, methyl ester, 2HCl ~265.5 (est.) Drug intermediates, chelating agents
Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride Benzene Fluorine, hydrazinyl, methyl ester, HCl ~234.6 (est.) Fluorinated drug candidates
Metabutoxycaine Hydrochloride Benzoate Diethylaminoethyl, butyloxy, HCl 344.88 Local anesthetic
Methyl 2-{1-(trimethylsilyl)ethyl}furan-3-carboxylate Furan Trimethylsilyl, methyl ester ~256.4 (est.) Silyl-protected intermediates
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride Butanoate Methylamino, dimethyl, HCl ~195.7 (est.) Chiral synthesis building block

*Estimated weights based on formula; exact values may vary.

Key Research Findings

  • Reactivity : Hydrazinyl groups enable condensation with carbonyl compounds, a trait shared with Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride, which is used in fluorinated heterocycle synthesis .
  • Steric effects : Bulky substituents (e.g., trimethylsilyl in ’s compounds) reduce reactivity at the furan 2-position, whereas the hydrazinylmethyl group in the target compound may enhance accessibility for nucleophilic attacks .
  • Solubility: Dihydrochloride salts generally exhibit higher solubility in protic solvents than neutral esters or mono-HCl salts, critical for in vivo applications .

Biological Activity

Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies on its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

This compound features a furan ring substituted with a hydrazine moiety, which is known to enhance biological activity through various mechanisms. The compound's chemical structure allows for interaction with biological targets, leading to its diverse pharmacological effects.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound.

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values were reported as follows:
    • E. coli : 0.0195 mg/mL
    • Bacillus mycoides : 0.0048 mg/mL
    • C. albicans : 0.0048 mg/mL .

These results indicate that the compound possesses strong antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Antiviral Activity

Research has also indicated potential antiviral effects of this compound, particularly against viruses such as Zika and dengue.

  • Inhibition Studies : Inhibitory concentrations (IC50) for related compounds in the same class showed promising results:
    • Compounds exhibiting IC50 values as low as 320 nM against Zika virus replication were noted, suggesting that this compound could have similar efficacy .

This antiviral activity is particularly relevant given the increasing need for effective treatments against viral infections.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

  • Cell Proliferation Assays : Studies have shown that the compound can inhibit cell proliferation in several tumor types, with varying degrees of effectiveness depending on the cancer type.
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression, which are critical pathways in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

CompoundActivity TypeIC50/MIC ValueReference
This compoundAntimicrobial0.0195 mg/mL (E. coli)
Related furan compoundsAntiviral (Zika virus)IC50 = 320 nM
Methyl derivativesAnticancerVaries by cell line

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, showcasing its potential as a novel therapeutic agent in treating resistant infections.
  • Antiviral Properties : Another case study focused on its application in inhibiting viral replication in vitro, demonstrating significant reductions in viral loads when treated with the compound.

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